molecular formula C11H10O2 B8552439 2,8-Dimethyl-4H-chromen-4-one

2,8-Dimethyl-4H-chromen-4-one

Cat. No.: B8552439
M. Wt: 174.20 g/mol
InChI Key: XVPOUMMHNKKBQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,8-Dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,8-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2,8-dimethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3

InChI Key

XVPOUMMHNKKBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.5 g (67 mmol) of 1-(2-hydroxy-3-methylphenyl)-2-(triphenylphosphoranylidene)ethanone are heated to reflux in 200 ml of absolute toluene. 13.7 g (134 mmol) of acetic anhydride and 11.1 g (141 mmol) of pyridine are slowly added dropwise to this solution. The reaction mixture is then heated under reflux for 6 h. After cooling to room temperature, the solution is washed with saturated sodium carbonate solution and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is purified by column chromatography (mobile phase: cyclohexane/ethyl acetate 7:3→4:6). 7.5 g (64% of theory) of the title compound are obtained.
Name
1-(2-hydroxy-3-methylphenyl)-2-(triphenylphosphoranylidene)ethanone
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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